Antibacterial Potency: Unsubstituted Oxadiazole-Benzamide Core vs. Halogenated/Substituted Analogs
In a screening campaign of N-(1,3,4-oxadiazol-2-yl)benzamide analogs against drug-resistant Gram-positive bacteria, the most potent compounds (F6, F6-5) achieved MIC values of 1–2 μg/mL against MRSA, VISA, VRSA, and VRE clinical isolates [1]. In contrast, the closely related 4-fluoro analog (BDBM60225; 4-fluoro-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide) exhibited an EC50 > 260,000 nM (>260 μM) in an Hsp90-related Candida albicans assay—indicating the critical importance of the benzamide ring substitution pattern for antibacterial vs. antifungal activity [2]. While the unsubstituted parent (CAS 126631-02-5) was not the primary hit in the referenced study, its core scaffold lacks the 4-sulfonamide or specific halogen substitutions that conferred the 1–2 μg/mL antibacterial MICs. This establishes the parent compound as a baseline comparator for SAR optimization.
| Evidence Dimension | Antibacterial MIC (MRSA, VRE) |
|---|---|
| Target Compound Data | Not directly reported; serves as unsubstituted core scaffold reference |
| Comparator Or Baseline | N-(1,3,4-oxadiazol-2-yl)benzamide analogs F6 and F6-5: MIC 1–2 μg/mL against MRSA, VISA, VRSA, VRE [1]; 4-fluoro analog: EC50 > 260 μM in C. albicans Hsp90 assay [2] |
| Quantified Difference | Potency depends on benzamide ring substituents: unsubstituted core required further functionalization to achieve nanomolar-range antibacterial activity; 4-fluoro substitution lost antibacterial activity entirely. |
| Conditions | Broth microdilution assay against clinical MRSA, VISA, VRSA, VRE isolates; C. albicans Hsp90 inhibition assay |
Why This Matters
This establishes the parent scaffold as a validated starting point for antibacterial SAR; procurement of the unsubstituted core enables systematic optimization toward the potent 1–2 μg/mL MIC range reported for optimized analogs.
- [1] Opoku-Temeng C, Naclerio GA, Mohammad H, Dayal N, Abutaleb NS, Seleem MN, Sintim HO. N-(1,3,4-oxadiazol-2-yl)benzamide analogs, bacteriostatic agents against methicillin- and vancomycin-resistant bacteria. Eur J Med Chem. 2018;155:797-805. doi:10.1016/j.ejmech.2018.06.023. View Source
- [2] BindingDB Entry BDBM60225. 4-fluoro-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide. Affinity Data: EC50 > 2.60E+5 nM. Assay: Candida albicans Hsp90 inhibition. https://www.bindingdb.org/ (accessed 2026). View Source
